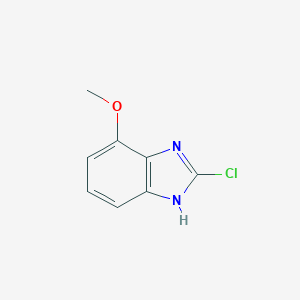

2-chloro-4-methoxy-1H-Benzimidazole

Beschreibung

Significance of the Benzimidazole (B57391) Heterocyclic System in Medicinal Chemistry and Drug Discovery

The benzimidazole nucleus, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a structural motif present in a vast array of pharmacologically active molecules. scholarscentral.commdpi.comnih.gov Its significance stems from its ability to mimic other natural purine-based structures, allowing it to interact with various enzymes and receptors in the body. mdpi.com This structural versatility has led to the development of a wide spectrum of drugs with diverse therapeutic applications.

The biological activities associated with benzimidazole derivatives are extensive and well-documented. mdpi.comnih.gov They have been successfully developed into drugs with applications including:

Anticancer agents: Compounds like bendamustine (B91647) and those targeting kinases are built upon the benzimidazole framework. chemsrc.com

Antimicrobial agents: This class includes antibacterial, antifungal, and antiviral compounds. nih.govchemsrc.comacs.org

Antihypertensive agents: Drugs such as candesartan (B1668252) utilize the benzimidazole scaffold to exert their effects. mdpi.com

Proton pump inhibitors: Omeprazole and related drugs for treating acid reflux feature this heterocyclic system. scholarscentral.com

Anthelmintics: Albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections. scholarscentral.com

The physicochemical properties of the benzimidazole ring, including its capacity for hydrogen bonding and π-π stacking interactions, contribute to its ability to bind effectively to biological macromolecules. mdpi.com

Table 1: Examples of Marketed Drugs Containing the Benzimidazole Scaffold

| Drug Name | Therapeutic Class |

| Bendamustine | Anticancer |

| Candesartan | Antihypertensive |

| Omeprazole | Proton Pump Inhibitor |

| Albendazole | Anthelmintic |

| Emedastine | Antihistamine |

The Role of 2-Chloro-4-methoxy-1H-Benzimidazole as a Key Intermediate in Pharmaceutical Research and Development

While the broader benzimidazole class is significant, specific derivatives serve as critical building blocks for more complex molecules. This compound (CAS No: 15965-58-9) is one such key intermediate. chemsrc.comcapotchem.com Its structure, featuring a reactive chloro group at the 2-position and a methoxy (B1213986) group at the 4-position, makes it a versatile precursor for a variety of chemical transformations.

The chloro substituent at the 2-position is a particularly useful functional group for medicinal chemists. It can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities and the creation of extensive libraries of new compounds for biological screening. researchgate.netresearchgate.net The methoxy group at the 4-position can also influence the electronic properties and metabolic stability of the final compounds.

The synthesis of various benzimidazole derivatives often starts from precursors like 2-chloromethyl-1H-benzimidazole, which can be further modified. researchgate.net For instance, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) and 4-chloro-o-phenylenediamine, followed by N-alkylation. nih.gov

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 15965-58-9 |

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 182.61 g/mol |

| Appearance | Solid |

Historical Development and Recent Advancements in Benzimidazole-Based Chemical Synthesis and Biological Evaluation

The synthesis of benzimidazoles dates back to 1872, when Hoebrecker first prepared a 2,5-dimethylbenzimidazole. nih.gov Since then, numerous synthetic methods have been developed. A common and straightforward approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes. scholarscentral.comnih.gov

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly procedures. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the preparation of benzimidazole derivatives. nih.gov

The biological evaluation of newly synthesized benzimidazole compounds is a continuous area of research. For instance, novel benzimidazole derivatives are constantly being screened for their potential as antimicrobial and anticancer agents. nih.govchemsrc.com Studies have shown that the nature and position of substituents on the benzimidazole ring play a crucial role in determining the biological activity. For example, the introduction of chloro and methoxy substituents on a phenyl ring attached to a benzimidazole-1,2,4-triazole derivative was found to significantly enhance its antifungal activity. acs.org

In one study, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Several compounds demonstrated potent activity against various bacterial strains and cancer cell lines, highlighting the continued potential of this scaffold in drug discovery. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIACANWMZXUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559296 | |

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-58-9 | |

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Research of 2 Chloro 4 Methoxy 1h Benzimidazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of 1D (¹H, ¹³C) and 2D (COSY) NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. In the case of benzimidazole (B57391) derivatives, the chemical shifts of the aromatic protons and carbons are particularly informative. For instance, in related compounds such as 2-(4-methoxyphenyl)-1H-benzimidazole, the methoxy (B1213986) protons typically appear as a sharp singlet in the ¹H NMR spectrum around 3.85 ppm. rsc.org The aromatic protons of the benzimidazole core and the substituted phenyl ring exhibit complex splitting patterns in the aromatic region (typically 7.0-8.2 ppm), which can be resolved and assigned using their coupling constants. rsc.org

The ¹³C NMR spectrum of a 2-substituted benzimidazole derivative will show distinct signals for each carbon atom. The carbon of the methoxy group is expected in the upfield region (around 55 ppm), while the aromatic carbons will resonate in the downfield region (110-160 ppm). rsc.orgrsc.org The C2 carbon of the benzimidazole ring is particularly sensitive to the nature of the substituent at this position. mdpi.com

To establish the connectivity between protons, two-dimensional (2D) Correlation Spectroscopy (COSY) is employed. ugm.ac.id A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2-chloro-4-methoxy-1H-benzimidazole, COSY would be crucial for definitively assigning the protons on the benzimidazole ring by identifying their through-bond coupling relationships. ugm.ac.id For example, a cross-peak between two aromatic protons would confirm their adjacency.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzimidazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(4-Methoxyphenyl)-1H-benzimidazole rsc.orgrsc.org | ¹H | 12.75 (s, 1H, NH), 8.12 (d, 2H), 7.56 (s, 2H), 7.13-7.18 (m, 4H), 3.84 (s, 3H, OCH₃) |

| ¹³C | 161.07, 151.82, 143.89, 134.98, 128.48, 128.02, 123.18, 122.69, 122.21, 121.48, 118.50, 114.83, 111.06, 55.79, 55.34 | |

| 2-(4-Chlorophenyl)-1H-benzimidazole rsc.org | ¹H | 13.00 (s, 1H, NH), 8.20 (dd, 2H), 7.63-7.65 (m, 4H), 7.23 (d, 2H) |

| ¹³C | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 |

Note: The data presented is for analogous compounds and serves as a reference for the expected spectral features of this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy for Regiochemical Determination

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It detects the transfer of nuclear spin polarization from one nucleus to another through space. This is particularly useful for establishing the regiochemistry of substitution on the benzimidazole ring.

In the case of this compound, two possible regioisomers exist depending on the position of the methoxy group (4-methoxy or 7-methoxy). NOE experiments can distinguish between these isomers. For instance, irradiation of the methoxy protons should result in an NOE enhancement of the signal of the proton at the C5 position if the compound is the 4-methoxy isomer. Conversely, if the compound were the 7-methoxy isomer, an NOE would be observed for the proton at the C6 position. A NOESY experiment would show cross-peaks between spatially close protons, providing a clear picture of the substitution pattern. beilstein-journals.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like benzimidazole derivatives. In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. rsc.orgnih.gov The presence of chlorine would be evident from the characteristic isotopic pattern, with a second peak at [M+2+H]⁺ having approximately one-third the intensity of the [M+H]⁺ peak. High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. rsc.org

The fragmentation of benzimidazoles under ESI-MS conditions can provide valuable structural information. Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituent groups. journalijdr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to assess the purity of synthesized compounds. researchgate.netnih.govresearchgate.netiaea.org An LC-MS analysis of a sample of this compound would provide a chromatogram showing the retention time of the main compound and any impurities. The mass spectrometer can then be used to identify the molecular weight of each separated component, confirming the identity of the desired product and providing clues about the structure of any byproducts or starting materials present. This is essential for ensuring the quality of the compound for further studies.

Vibrational Spectroscopy for Molecular Interactions and Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. scilit.comresearchgate.netresearchgate.netnih.gov The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200-2650 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3100-3000 cm⁻¹ and 2965 cm⁻¹, respectively. rsc.org The C=N stretching of the imidazole ring is expected around 1620 cm⁻¹. rsc.org The C-O stretching of the methoxy group will give rise to a strong band, likely in the 1250-1200 cm⁻¹ region. nih.gov The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information to FT-IR. scilit.comnih.govnih.gov The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | 3200-2650 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | ~2965 |

| C=N (imidazole) | Stretching | ~1620 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (methoxy) | Stretching | 1250-1200 |

| C-Cl | Stretching | < 800 |

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. This technique is highly effective for identifying the functional groups present in a molecule. In the case of this compound, characteristic vibrational modes would be expected.

Expected FT-IR/ATR-FTIR Data:

A data table for this compound would typically include the following vibrational frequencies (in cm⁻¹) and their assignments:

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | N-H stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | Aliphatic C-H stretch (methoxy group) |

| Data not available | C=N stretch (imidazole ring) |

| Data not available | C=C stretch (aromatic ring) |

| Data not available | C-O stretch (methoxy group) |

| Data not available | C-Cl stretch |

| Data not available | In-plane and out-of-plane bending vibrations |

Without experimental data, a detailed analysis of the infrared spectrum, including the precise peak positions and intensities which are influenced by the electronic effects of the chloro and methoxy substituents, cannot be performed.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak in an IR spectrum may be strong in a Raman spectrum, and vice-versa. This is particularly true for non-polar bonds and symmetric vibrations.

Expected Raman Spectroscopy Data:

A Raman data table for this compound would present the following:

| Raman Shift (cm⁻¹) | Assignment |

| Data not available | Symmetric ring breathing modes |

| Data not available | C-Cl symmetric stretch |

| Data not available | Other skeletal vibrations |

The analysis of Raman data would provide deeper insight into the symmetry and polarizability of the molecule's bonds, further confirming its structural features.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of this compound, as well as details about its packing in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

For SC-XRD analysis, a suitable single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is then used to construct a model of the electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Expected Crystallographic Data:

A crystallographic data table for this compound would include:

| Parameter | Value |

| Chemical Formula | C₈H₇ClN₂O |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Furthermore, a table of selected bond lengths and angles would be generated from the crystallographic data, providing invaluable information on the geometry of the benzimidazole ring and its substituents. The analysis would also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Computational and Theoretical Investigations of 2 Chloro 4 Methoxy 1h Benzimidazole and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of benzimidazole (B57391) derivatives. These methods provide a microscopic view of the electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to predict its vibrational frequencies. Calculations, often using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with a suitable basis set like 6-311G** or 6-31G(d), provide detailed information on bond lengths, bond angles, and dihedral angles. The theoretical vibrational spectra generated from these calculations are crucial for interpreting experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By comparing calculated and experimental frequencies, a precise assignment of vibrational modes can be achieved, confirming the molecular structure. For instance, studies on substituted benzimidazoles have successfully used DFT to correlate calculated geometric parameters and vibrational modes with experimental findings, demonstrating a high degree of accuracy.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole Analog (DFT/B3LYP) This table presents typical data found in DFT studies of benzimidazole derivatives. Actual values for 2-chloro-4-methoxy-1H-benzimidazole would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-O | 1.36 | |

| N-H | 1.01 | |

| C=N | 1.38 | |

| **Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-C-O | 121.0 | |

| C-N-C | 108.5 |

| Dihedral Angles (°) | C-C-O-C | 179.8 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. Quantum chemical calculations for various benzimidazole derivatives have shown that substitutions on the benzimidazole core can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic behavior.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Analogs This table compiles representative data from computational studies on various benzimidazole derivatives to illustrate the concept.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole Analog A | -6.2 | -1.5 | 4.7 |

| Benzimidazole Analog B | -5.8 | -2.0 | 3.8 |

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Benzimidazole Analog using NBO This table shows example stabilization energies (E(2)) that would be calculated in an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C4-C5) | 18.5 |

| LP (O) | π* (C-C aromatic) | 22.1 |

| π (C2=C3) | π* (N1-C7) | 15.3 |

Molecular Modeling and Simulation Studies for Biomolecular Interactions

Molecular modeling and simulations are indispensable for predicting and analyzing how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These studies are foundational in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation (binding mode) of a ligand when it binds to a target protein. It also estimates the strength of the interaction, typically expressed as a binding affinity or docking score. Numerous studies have employed molecular docking to investigate the interaction of benzimidazole analogs with various biological targets, including enzymes implicated in cancer and microbial infections. The process involves placing the ligand into the active site of the protein and calculating the most stable complex based on scoring functions that evaluate intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, docking studies on benzimidazole derivatives have identified key amino acid residues within target active sites that are crucial for binding, providing a rationale for their biological activity.

Table 4: Representative Molecular Docking Results for Benzimidazole Analogs with Protein Targets

| Benzimidazole Analog | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | VEGFR-2 (e.g., 2OH4) | -9.2 | Cys919, Asp1046 |

| Analog 2 | Dihydrofolate Reductase (e.g., 2W9S) | -8.5 | Ile50, Ser109 |

| Analog 3 | α-Amylase (e.g., 1B2Y) | -7.8 | Asp197, Glu233, Ala198 |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over

In Silico Pharmacokinetic and Toxicological Profiling

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

No specific data is available in the searched scientific literature for the predicted ADMET parameters of this compound.

Biological Activity and Pharmacological Potential of 2 Chloro 4 Methoxy 1h Benzimidazole Derivatives

Antineoplastic and Antiproliferative Activities

The unique structure of benzimidazole (B57391), which bears a resemblance to naturally occurring nucleotides, allows it to interact with various biopolymers, making it a privileged scaffold in the development of anticancer agents. nih.gov Derivatives of 2-chloro-4-methoxy-1H-benzimidazole have been a particular focus of research, demonstrating significant potential in cancer therapeutics. nih.gov

Cytotoxicity Evaluation Against Various Human Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines, with promising results.

For instance, a novel benzimidazole derivative, se-182, exhibited significant, dose-dependent cytotoxic effects against several cancer cell lines. researchgate.net It showed high cytotoxic activity against lung carcinoma (A549) and liver carcinoma (HepG2) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org In comparison to the established anticancer drug cisplatin, se-182 demonstrated a stronger effect against HepG2 cells. researchgate.net

Other benzimidazole derivatives have also shown potent antiproliferative effects. In a study on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, several benzimidazole derivatives displayed notable cytotoxicity. nih.govwaocp.org For the HCT-116 cell line, IC50 values ranged from 16.2 µg/mL to 28.5 µg/mL for different derivatives. nih.govwaocp.org In the MCF-7 cell line, one derivative showed a particularly low IC50 value of 8.86 µg/mL. nih.govwaocp.org

The following table summarizes the cytotoxic activity of selected benzimidazole derivatives against various human cancer cell lines:

| Cell Line | Cancer Type | Compound | IC50 Value |

| K-562 | Chronic Myelogenous Leukemia | - | - |

| HCT116 | Colon Carcinoma | Benzimidazole 1 | 28.5 ± 2.91 µg/mL |

| Benzimidazole 2 | 16.2 ± 3.85 µg/mL | ||

| Benzimidazole 4 | 24.08 ± 0.31 µg/mL | ||

| MCF7 | Breast Adenocarcinoma | Benzimidazole 1 | 31.2 ± 4.49 µg/mL |

| Benzimidazole 2 | 30.29 ± 6.39 µg/mL | ||

| Benzimidazole 4 | 8.86 ± 1.10 µg/mL | ||

| se-182 | - | ||

| HeLa | Cervical Adenocarcinoma | - | - |

| HepG2 | Liver Carcinoma | se-182 | 15.58 µM |

| A549 | Lung Carcinoma | se-182 | 15.80 µM |

| A431 | Skin Carcinoma | - | - |

| DLD-1 | Colorectal Adenocarcinoma | se-182 | - |

Data sourced from multiple studies. researchgate.netjksus.orgnih.govwaocp.orgresearchgate.net Note that direct comparison between studies may be limited due to variations in experimental conditions.

Investigation of Anticancer Mechanisms

The anticancer activity of benzimidazole derivatives is attributed to several mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

PARP Inhibition: Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Some of these compounds exhibited IC50 values in the nanomolar range and also demonstrated inhibitory activity against PARP-2. nih.gov One derivative, in combination with temozolomide (B1682018) (TMZ), showed strong potentiation of cytotoxicity in a xenograft tumor model. nih.gov

Topoisomerase Inhibition: Benzimidazole derivatives are known to act as topoisomerase inhibitors, interfering with the enzymes that manage the topological state of DNA during replication and transcription. nih.gov

DNA Gyrase Inhibition: Benzothiazole-based derivatives, which share a similar heterocyclic core with benzimidazoles, have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov This suggests a potential mechanism for benzimidazole derivatives as well, targeting the essential enzymes responsible for maintaining DNA topology. nih.gov

Antimicrobial Efficacy

Derivatives of this compound have demonstrated significant antimicrobial properties, with a broad spectrum of activity against both bacteria and fungi, including drug-resistant strains.

Antibacterial Spectrum and Activity Against Gram-Positive and Gram-Negative Pathogens

A variety of benzimidazole derivatives have shown potent antibacterial activity. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited strong activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov

Another study highlighted N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, with one compound showing significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA at MIC values of 8, 4, and 4 μg/mL, respectively. acs.org The presence of a methoxy (B1213986) substituent at the 4-position of the phenyl ring has been noted to enhance antibacterial activity against S. aureus and E. faecalis. turkjps.org

The following table presents the antibacterial activity of selected benzimidazole derivatives:

| Bacterial Strain | Gram Type | Compound Type | MIC (μg/mL) |

| Escherichia coli | Negative | N-substituted 6-(chloro/nitro)-1H-benzimidazole | 2-16 |

| Streptococcus faecalis | Positive | N-substituted 6-(chloro/nitro)-1H-benzimidazole | 2-16 |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole | 8 | ||

| Staphylococcus aureus (MSSA) | Positive | N-substituted 6-(chloro/nitro)-1H-benzimidazole | 2-16 |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole | 4 | ||

| Staphylococcus aureus (MRSA) | Positive | N-substituted 6-(chloro/nitro)-1H-benzimidazole | 2-16 |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole | 4 |

Data compiled from various research articles. nih.govacs.orgturkjps.org

Antifungal Activities Against Clinically Relevant Fungal Species

Derivatives of this compound have also shown considerable promise as antifungal agents.

A series of synthesized benzimidazole-1,2,4-triazole derivatives demonstrated significant antifungal potential, particularly against Candida glabrata. acs.org Three of these compounds exhibited higher antifungal activity than the standard drugs voriconazole (B182144) and fluconazole, with MIC values of 0.97 μg/mL. acs.org The presence of chloro and methoxy substituents at the C-4 position of the phenyl ring was found to significantly enhance biological activity. acs.org

In another study, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.gov Furthermore, 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi, with some compounds showing remarkable properties. nih.govresearchgate.net

The antifungal activity of selected benzimidazole derivatives is summarized in the table below:

| Fungal Species | Compound Type | MIC (μg/mL) |

| Candida albicans | N-substituted 6-(chloro/nitro)-1H-benzimidazole | 8-16 |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | 64 | |

| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | 12.5 | |

| Candida glabrata | Benzimidazole-1,2,4-triazole derivative | 0.97 |

| Aspergillus niger | N-substituted 6-(chloro/nitro)-1H-benzimidazole | 8-16 |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | 64 | |

| Cryptococcus neoformans | Alkylbenzimidazoles | - |

| Cytospora sp. | 2-chloromethyl-1H-benzimidazole derivative (5b) | 30.97 |

| Colletotrichum gloeosporioides | 2-chloromethyl-1H-benzimidazole derivative (5b) | 11.38 |

| Botrytis cinerea | 2-chloromethyl-1H-benzimidazole derivative (7f) | 13.36 |

| Fusarium solani | 2-chloromethyl-1H-benzimidazole derivative (4m) | 18.60 |

Antiviral Properties and Inhibition of Viral Replication

The antiviral potential of benzimidazole derivatives is an active area of research. These compounds have been evaluated against a variety of viruses.

One study investigated the antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles against several RNA and DNA viruses. nih.gov Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some derivatives also exhibited moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB2). nih.gov The development of benzimidazole-triazole hybrids has also been explored as a strategy for creating new antiviral agents, including those with potential activity against SARS-CoV-2. nih.gov

Antiparasitic and Anthelmintic Applications

The benzimidazole class of compounds is well-established for its anthelmintic (anti-worm) properties. researchgate.netyoutube.comiiarjournals.org The primary mechanism of action involves binding to the protein β-tubulin within the parasite, which inhibits the polymerization of microtubules. youtube.comiiarjournals.org This disruption of the cellular cytoskeleton interferes with essential functions like cell division and glucose uptake, ultimately leading to the parasite's death. youtube.comiiarjournals.org

Research has demonstrated the broad-spectrum potential of novel benzimidazole derivatives against various parasites:

Protozoa: In one study, a series of 1H-benzimidazole derivatives were tested against the protozoa Giardia lamblia and Entamoeba histolytica, with most of the tested compounds showing greater activity than the standard drug Metronidazole.

Helminths: The same study found the derivatives were less active than the drug Albendazole (B1665689) against the helminth Trichinella spiralis. nih.gov However, a different study on new benzimidazolyl-2-hydrazones found them to be more active in vitro against encapsulated T. spiralis than the clinically used drugs albendazole and ivermectin.

In vivo evaluations against the cestode Hymenolepis nana showed that certain benzimidazole derivatives removed 88-97% of adult worms, demonstrating better efficacy than albendazole (83% removal). nih.gov Another compound, A6, was found to be more active than albendazole against Toxocara canis larvae in vitro. nih.gov

| Compound Series | Target Parasite | Observed Activity | Reference |

|---|---|---|---|

| 1H-Benzimidazole derivatives (A7-A11) | Hymenolepis nana (in vivo) | 88-97% removal of adult cestodes | nih.gov |

| Benzimidazole derivative (A6) | Toxocara canis larvae (in vitro) | More active than albendazole at 0.18 µM | nih.gov |

| Benzimidazolyl-2-hydrazones | Trichinella spiralis (in vitro) | More active than albendazole and ivermectin |

Antitubercular Potential Against Mycobacterium tuberculosis (MTB)

Tuberculosis remains a significant global health threat, and benzimidazole derivatives have emerged as a promising class of compounds in the search for new anti-TB agents. sciforum.net

Activity against Drug-Sensitive and Resistant Strains: A series of novel benzimidazole derivatives demonstrated good antimycobacterial properties. One of the most active compounds exhibited a minimum inhibitory concentration (MIC) of 0.112 μM against the standard MTB-H37Rv strain and 6.12 μM against an isoniazid-resistant strain.

Structure-Activity Relationship: Research indicates that the type of chemical group attached to the benzimidazole structure significantly influences its activity. The presence of electron-withdrawing groups, particularly halogens like chlorine, at specific positions on the phenyl ring has been shown to markedly improve antimycobacterial activity. Conversely, electron-donating groups, such as a methoxy group, tend to result in more moderate inhibitory activity.

Mechanism of Action: Some 1H-benzo[d]imidazole derivatives have been found to interfere with mycolic acid metabolism, which is crucial for the bacterial cell wall.

In Vitro Efficacy: In other studies, substituted benzimidazoles have shown significant antitubercular activity, with some 5-ethoxy-benzimidazole derivatives displaying MIC values ranging from 0.8 to 12.5 μg/mL against the H37RV strain. sciforum.net Another study of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also identified compounds with potent activity. nih.gov

| Compound Series | Target Strain | MIC | Reference |

|---|---|---|---|

| Ethyl 1-(...)-carboxylate (5g) | M. tuberculosis H37Rv | 0.112 µM | |

| Ethyl 1-(...)-carboxylate (5g) | INH-Resistant M. tuberculosis | 6.12 µM | |

| 5-ethoxy-benzimidazole derivatives (IVa, IVc, IVd) | M. tuberculosis H37Rv | 0.8 - 12.5 µg/mL | sciforum.net |

| 2-(1-benzoyl...)-acetamides (Compounds 7, 8, 9, 11) | Bacterial Species | 0.027 µM/ml | nih.gov |

Antimalarial Activity Against Plasmodium falciparum Strains

The rise of drug-resistant malaria necessitates the discovery of new therapeutic agents, and benzimidazole derivatives have shown significant promise against multiple stages of the Plasmodium falciparum parasite. nih.govacs.orgnih.govup.ac.za

Multi-Stage Activity: In a large screening, 54 benzimidazole compounds showed submicromolar activity against the symptom-causing asexual blood stages of P. falciparum. nih.govacs.org Of these, six were particularly potent, with half-maximal inhibitory concentrations (IC50) below 100 nM, and did not show significant toxicity to mammalian cells. nih.govacs.org

Transmission-Blocking Potential: Crucially, some of these derivatives also demonstrated nanomolar potency against the transmissible gametocyte stages of the parasite. nih.govacs.org Two compounds were active against early-stage gametocytes, and two were active against late-stage gametocytes. nih.govacs.org This activity translated into a reduction of parasite transmission; one lead compound inhibited male gamete exflagellation and reduced transmission by 72% in a mosquito feeding model. nih.govacs.org

Structure-Activity Relationship: Structure-activity relationship (SAR) studies have provided insights for future drug design. For instance, one study found a preference for electron-donating groups (like a methyl group) on the benzene (B151609) ring of the benzimidazole core for antiplasmodial activity. nih.gov Another study on pyrido[1,2-a]benzimidazoles (PBIs) found that specific side chains, such as N1-1-phenylethanamine and aniline (B41778) moieties, confer strong activity against the asexual blood stages. up.ac.za

| Compound Series | Target Stage | Activity Highlight | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Asexual Blood Stages | 54 compounds with submicromolar IC50 | nih.govacs.org |

| Benzimidazole Derivatives | Asexual Blood Stages | 6 compounds with IC50 < 100 nM | nih.govacs.org |

| Pyrido[1,2-a]benzimidazoles (PBIs) | Late-Stage Gametocytes | PBI.105 (IC50 = 568.8 nM) | up.ac.za |

| Pyrido[1,2-a]benzimidazoles (PBIs) | Male Gametes | PBI.105 (99.78% inhibition at 2 µM) | up.ac.za |

| 2-arylcarbamidoBZ (Compound 1) | HB3 strain (CQ-sensitive) | High nanomolar activity | nih.gov |

| 2-arylcarbamidoBZ (Compound 1) | CQ-resistant strain | Activity close to chloroquine | nih.gov |

Enzyme Inhibition and Receptor Modulation

Proton Pump Inhibitory Activity, with Relevance to Omeprazole and Lansoprazole Synthesis Intermediates

Derivatives of this compound are fundamentally important as intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. sphinxsai.comjustia.com PPIs like Omeprazole and Lansoprazole are themselves benzimidazole derivatives. sphinxsai.com

The chemical synthesis of these drugs typically involves a condensation reaction between a substituted benzimidazole thiol (mercaptobenzimidazole) and a substituted chloromethylpyridine. chemicalbook.comdrugfuture.com This reaction forms a sulfide (B99878) intermediate, which is then oxidized to the final active sulfoxide (B87167) product, the PPI. sphinxsai.comnih.gov

For example, the synthesis of Omeprazole involves reacting a 5-methoxy-1H-benzimidazole-2-thiol with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine. drugfuture.com This process creates the core structure of Omeprazole, which is chemically named 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. sphinxsai.com The benzimidazole ring is the essential scaffold upon which the rest of the molecule is built.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of cholinesterase enzymes, AChE and BChE, is a primary strategy for treating the symptoms of Alzheimer's disease. biointerfaceresearch.comnih.gov Several studies have investigated benzimidazole derivatives as potential inhibitors of these enzymes.

One study evaluated 12 different 1H-benzimidazole derivatives and found that some exhibited moderate inhibitory activity against both AChE (with IC50 values ranging from 1.01-1.19 mM) and BChE (IC50 values of 1.1-1.87 mM). biointerfaceresearch.com

Another investigation into new benzimidazole derivatives carrying a triazole ring identified compounds with potent AChE inhibition. nih.gov Specifically, compounds with a 5(6)-chloro substitution on the benzimidazole ring and a 3,4-dihydroxy substitution on an attached phenyl ring were found to be the most potent AChE inhibitors. nih.gov Two such derivatives, 3d and 3h, showed IC50 values of 31.9 nM and 29.5 nM, respectively, which were comparable to the reference drug donepezil. nih.gov

A series of benzimidazole-derived carbohydrazones were designed as dual inhibitors. tandfonline.com One lead compound emerged with strong inhibitory activity against both MAO enzymes and AChE, showing an IC50 value of 1.37 µM for the latter. tandfonline.comresearcher.life

| Compound Series | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1H-benzimidazoles | AChE | 1.01 - 1.19 mM | biointerfaceresearch.com |

| 1H-benzimidazoles | BChE | 1.1 - 1.87 mM | biointerfaceresearch.com |

| Benzimidazole-triazole (Compound 3d) | AChE | 31.9 nM | nih.gov |

| Benzimidazole-triazole (Compound 3h) | AChE | 29.5 nM | nih.gov |

| Benzimidazole-carbohydrazone (Compound 12) | AChE | 1.37 µM | tandfonline.comresearcher.life |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidase (MAO) enzymes are important targets for the treatment of neurological disorders like Parkinson's and depression. rsc.org Inhibitors of MAO-B are particularly sought after for Parkinson's disease. Research has shown that benzimidazole derivatives can act as potent and selective MAO inhibitors. nih.gov

A study of new benzimidazole derivatives with hydrazone and propargyl side chains found that the compounds were selective inhibitors of human MAO-B (hMAO-B). nih.gov The two most active compounds, 4e and 4f, displayed very low IC50 values of 0.075 μM and 0.136 μM, respectively, against hMAO-B, comparable to the reference drugs selegiline (B1681611) and rasagiline. nih.gov Kinetic studies showed that the most active compound acted via non-competitive inhibition. nih.gov

In a separate study, benzimidazole-derived carbohydrazones were evaluated as dual inhibitors for both MAO and cholinesterase enzymes. tandfonline.com The lead compound from this series was a highly effective inhibitor of both MAO-A (IC50 = 0.067 µM) and MAO-B (IC50 = 0.029 µM). tandfonline.comresearcher.life

| Compound ID | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 4e | hMAO-B | 0.075 | nih.gov |

| Compound 4f | hMAO-B | 0.136 | nih.gov |

| Compound 12 | MAO-A | 0.067 | tandfonline.comresearcher.life |

| MAO-B | 0.029 | tandfonline.comresearcher.life | |

| Selegiline (Reference) | hMAO-B | 0.040 | nih.gov |

| Rasagiline (Reference) | hMAO-B | 0.066 | nih.gov |

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, are key targets for anti-inflammatory drugs. Benzimidazole-based compounds have been identified as effective COX inhibitors. nih.gov

Research into various benzimidazole derivatives has revealed their potential to inhibit COX enzymes. For instance, a series of 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives demonstrated significant in vitro cyclooxygenase inhibition. nih.gov Specifically, certain derivatives showed remarkable inhibitory concentration (IC50) values against both COX-1 and COX-2. nih.gov Another study highlighted that 2-substituted benzimidazole derivatives can act as potent inhibitors of COX, among other inflammatory mediators like 5-LOX, TNF-α, and IL-6. nih.gov While direct studies on this compound are limited, the general activity of the benzimidazole class suggests that derivatives of this compound could also exhibit COX inhibitory properties. The nature and position of substituents on the benzimidazole ring are crucial in determining the potency and selectivity of COX inhibition.

| Derivative Type | Target | IC50 (nM) | Reference |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 1 | COX-1 | 0.1664 | nih.gov |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 1 | COX-2 | 0.0370 | nih.gov |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 2 | COX-1 | 0.2272 | nih.gov |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 2 | COX-2 | 0.0469 | nih.gov |

Alpha-Glucosidase and Alpha-Amylase Inhibition for Antidiabetic Applications

Inhibitors of α-glucosidase and α-amylase are important therapeutic agents for managing type 2 diabetes by controlling postprandial hyperglycemia. dntb.gov.uanih.gov Several studies have investigated the potential of benzimidazole derivatives as inhibitors of these enzymes.

One study reported the synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and various aldehydes, with some compounds showing significant inhibitory activity against yeast and rat intestinal α-glucosidase. nih.gov For example, one derivative exhibited 95.6% inhibition of yeast α-glucosidase and 75.3% inhibition of rat intestinal α-glucosidase. nih.gov Another investigation into benzimidazole-oxadiazole hybrids also identified potent α-glucosidase and α-amylase inhibitors. researchgate.net Furthermore, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives were found to be potent α-amylase inhibitors, with some compounds showing greater efficacy than the standard drug acarbose. nih.gov The presence of a methoxy group on the phenyl ring has been noted in some active compounds, suggesting that 4-methoxy-substituted benzimidazoles could be a promising area for developing new antidiabetic agents. researchgate.net

| Derivative | Enzyme | Inhibition/IC50 | Reference |

| Benzimidazole derivative 3e | Yeast α-glucosidase | 95.6% inhibition | nih.gov |

| Benzimidazole derivative 3e | Rat intestinal α-glucosidase | 75.3% inhibition (IC50: 99.4 µM) | nih.gov |

| Benzimidazole derivative 3c | Yeast α-glucosidase | 76% inhibition | nih.gov |

| Benzimidazole derivative 3c | Rat intestinal α-glucosidase | 34.4% inhibition | nih.gov |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide (7b) | α-Amylase | IC50: 1.20 ± 0.05 µM | nih.gov |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (7c) | α-Amylase | IC50: 1.40 ± 0.10 µM | nih.gov |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide (7i) | α-Amylase | IC50: 1.10 ± 0.05 µM | nih.gov |

| Acarbose (Standard) | α-Amylase | IC50: 1.70 ± 0.10 µM | nih.gov |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. Research has shown that N-benzyl-4-methoxyaniline derivatives can act as aldose reductase inhibitors. nih.gov In one study, a series of these compounds were synthesized and evaluated, with the most active compound showing an IC50 value of 2.83 μM. nih.gov While these are not benzimidazole derivatives, the presence of the 4-methoxyphenyl (B3050149) group is a shared structural feature with the compound of interest, suggesting a potential avenue for investigation. The development of benzimidazole-based aldose reductase inhibitors could be a promising area for future research.

| Compound Type | Activity | IC50 (µM) | Reference |

| N-benzylaniline derivative | Aldose Reductase Inhibition | 2.83 | nih.gov |

Anti-inflammatory and Antioxidant Activities

Benzimidazole derivatives are well-documented for their anti-inflammatory and antioxidant properties. nih.govnih.gov The anti-inflammatory effects are often linked to the inhibition of enzymes like COX and lipoxygenase (LOX). nih.gov A study on 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff base complexes of Cu(II) and Zn(II) demonstrated significant anti-inflammatory activity. nih.gov

The antioxidant potential of benzimidazole derivatives has also been extensively studied. A benzimidazole derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide, was shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers. researchgate.netnih.gov This compound significantly mitigated oxidative stress markers like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA). nih.gov Another study on benzimidazolehydrazone derivatives highlighted their radical-scavenging and antioxidant capabilities. nih.gov The presence of a methoxy group is often associated with antioxidant activity, further supporting the potential of this compound derivatives in this regard.

| Derivative | Activity | Finding | Reference |

| 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff base complexes | Anti-inflammatory | ~55% inhibition of inflammation | nih.gov |

| N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide | Antioxidant | Mitigated oxidative stress markers (GSH, SOD, MDA) | nih.gov |

| Benzimidazolehydrazone derivatives | Antioxidant | Demonstrated radical-scavenging activity | nih.gov |

Antihypertensive and Diuretic Effects

The benzimidazole nucleus is a key component of several major antihypertensive drugs that act as angiotensin II AT1 receptor blockers. nih.govntnu.no A study on substituted benzimidazole and benzindazole derivatives found that some compounds had antihypertensive activity comparable to telmisartan. ekb.egresearchgate.net One of the synthesized compounds, TG 3, significantly lowered systolic and diastolic blood pressure in a renal hypertension model. ekb.egresearchgate.net

| Compound | Model | Effect on Blood Pressure | Reference |

| TG 1 | Acute Renal Hypertension | Systolic: 147.2 mm/Hg, Diastolic: 119.7 mm/Hg | ekb.egresearchgate.net |

| TG 3 | Acute Renal Hypertension | Systolic: 126.3 mm/Hg, Diastolic: 88.83 mm/Hg | ekb.egresearchgate.net |

| 1-[2-(3,4,5-trimethoxyphenyl)-2-hydroxy-1-methylethyl]-4-(1,3-dihydro-2-oxo-2H -benzimidazol-1-yl)piperidine | Normotensive rats | Hypotensive action | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Correlating Specific Substituent Effects on the 2-chloro-4-methoxy-1H-Benzimidazole Scaffold with Observed Biological Potency

The substitution pattern on the benzimidazole (B57391) ring profoundly influences the compound's biological efficacy. Research on related benzimidazole derivatives highlights the importance of modifications at the N-1, C-2, C-5, and C-6 positions. For instance, the introduction of a chloro group at the 2-position and a methoxy (B1213986) group at the 4-position of the 1H-benzimidazole core establishes a specific electronic and steric environment that can be pivotal for molecular interactions.

While direct and extensive SAR studies on the this compound scaffold are not widely published, research on analogous compounds provides valuable insights. For example, in a series of benzimidazole derivatives designed as corticotropin-releasing factor 1 (CRF1) receptor antagonists, a complex derivative incorporating the 4-chloro and 2-methoxy-phenyl moiety, specifically 4-chloro-N2-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N7,N7-dipropyl-1H-benzimidazole-2,7-diamine, demonstrated potent binding and antagonistic activity. This suggests that the combination of chloro and methoxy substituents on the phenyl ring attached to the benzimidazole core contributes favorably to its biological activity.

Table 1: Impact of Substituents on the Biological Activity of Benzimidazole Derivatives

| Position of Substitution | Substituent Type | Observed Effect on Biological Potency | Reference |

| N-1 | Alkyl, Benzyl | Can enhance anticancer and antimicrobial activities. | |

| C-2 | Aryl, Heteroaryl | Significantly influences the type and level of biological activity. | |

| C-4/C-7 | Chloro, Methoxy | Contributes to potent CRF1 receptor antagonism in complex derivatives. | |

| C-5/C-6 | Chloro, Nitro | Can enhance antibacterial and antifungal activities. |

Identification of Key Pharmacophoric Features for Optimal Biological Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity. For the this compound scaffold, key pharmacophoric features can be inferred from its structural components and from studies on related active compounds.

The core benzimidazole ring itself often acts as a crucial hydrogen bond donor and acceptor through its N-H and N moieties, respectively. The chlorine atom at the 2-position can participate in halogen bonding or hydrophobic interactions within a target's binding pocket. The methoxy group at the 4-position can also engage in hydrogen bonding through its oxygen atom or contribute to hydrophobic interactions via its methyl group.

In the context of the potent CRF1 receptor antagonist mentioned earlier, the key pharmacophoric elements likely include:

The benzimidazole core for essential ring interactions.

The chloro and methoxy substituents on the attached phenyl ring, which likely occupy specific pockets within the receptor, contributing to high-affinity binding.

The specific arrangement of the diamine and dipropyl groups, which further optimize the molecule's fit within the binding site.

Pharmacophore models for other benzimidazole-based inhibitors, such as those targeting glutaminyl cyclase (hQC), have highlighted the importance of a metal-binding group (the benzimidazole) connected to a central scaffold. This underscores the role of the benzimidazole nucleus as a key anchoring point to a biological target.

Table 2: Putative Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Potential Role in Target Engagement |

| Benzimidazole N-H | Hydrogen Bond Donor |

| Benzimidazole N | Hydrogen Bond Acceptor |

| C2-Chloro group | Halogen Bonding, Hydrophobic Interaction |

| C4-Methoxy group | Hydrogen Bond Acceptor, Hydrophobic Interaction |

| Aromatic Ring System | π-π Stacking, Hydrophobic Interactions |

Elucidation of Molecular Mechanisms of Action (MOA) at the Cellular and Sub-Cellular Levels

The molecular mechanisms through which benzimidazole derivatives exert their biological effects are diverse and target-dependent. While the specific MOA for this compound is not definitively established in the public domain, studies on structurally related compounds provide a framework for potential mechanisms.

A notable example is the investigation into a benzyl-substituted benzimidazole pyrazole (B372694) derivative as a lysine (B10760008) demethylase (KDM) inhibitor. This study revealed a complex mechanism of action involving:

Competition for Active Site Metal Ions: The inhibitor was found to compete with the enzyme for the binding of the essential Fe2+ cofactor at the active site.

Allosteric Binding: The compound also populated a distal site on the enzyme surface, suggesting an allosteric mode of inhibition.

Downstream Cellular Effects: Inhibition of KDM4 enzymes by the benzimidazole derivative led to reduced expression of genes regulated by the androgen receptor in prostate cancer cells, ultimately maintaining a heterochromatic state and inducing cell death.

This detailed mechanistic work on

Advanced Applications and Future Research Directions

Strategic Utilization as Pharmaceutical Intermediates for Next-Generation Drug Development

The benzimidazole (B57391) framework is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. nih.govnih.gov Derivatives featuring chloro and methoxy (B1213986) substitutions are of significant interest for their potential in developing new drugs with a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. chemenu.comnih.gov

Research on related compounds, such as 6-chloro-1H-benzimidazole derivatives, has shown potent anticancer and antimicrobial activities. nih.govrsc.org For instance, certain N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated significant efficacy against various cancer cell lines and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org These findings suggest that 2-chloro-4-methoxy-1H-benzimidazole could serve as a valuable intermediate for synthesizing novel therapeutic candidates. The specific positioning of the chloro and methoxy groups can influence the molecule's binding affinity to biological targets like dihydrofolate reductase or vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in cancer and microbial pathways. nih.govnih.govrsc.org

Table 1: Investigated Activities of Related Benzimidazole Derivatives

| Compound Class | Investigated Activity | Target/Mechanism of Action (Predicted) | Reference |

|---|---|---|---|

| N-substituted 6-chloro-1H-benzimidazole derivatives | Anticancer, Antibacterial | Dihydrofolate reductase, VEGFR-2 | nih.govrsc.org |

| Benzimidazole-triazole hybrids (with chloro-substituents) | Anticancer | EGFR, VEGFR-2, PDGFR | nih.gov |

This table is illustrative of the potential of the benzimidazole class and is based on derivatives, not specifically this compound.

Potential Exploration in Agrochemical Development, including Fungicides and Pesticides

Benzimidazole compounds have a long history of use in agriculture, most notably as fungicides (e.g., Benomyl). This activity stems from their ability to interfere with microtubule assembly in fungi. While specific studies on the agrochemical potential of this compound are scarce, research on analogous structures indicates significant promise.

For example, derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and shown to possess fungicidal activity. nih.gov Furthermore, the introduction of a trifluoromethyl group to a chloro-benzimidazole structure has been explored for pesticide development, demonstrating efficacy against pests like aphids in crop trials. This suggests that the combination of a chloro-substituent, known for enhancing biocidal activity, and a methoxy group, which can modulate solubility and metabolic stability, could lead to the development of novel, effective agrochemicals. Future research would be needed to synthesize and screen this compound and its derivatives for specific fungicidal and pesticidal properties.

Integration into Novel Functional Materials for Diverse Applications

The unique photophysical and chemical properties of the benzimidazole scaffold make it a candidate for the development of advanced functional materials. Benzimidazole derivatives have been investigated for applications such as corrosion inhibitors and fluorescent sensors. researchgate.net

A study on a related compound, 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol, demonstrated its utility as a fluorescent sensor for detecting cyanide ions. researchgate.net The benzimidazole unit acts as a fluorophore, and its interaction with specific analytes can lead to a detectable change in fluorescence, making it a sensitive and selective sensor. researchgate.net The specific electronic properties conferred by the chloro and methoxy groups on the this compound ring could be harnessed to create new sensors for various ions or molecules, or for integration into organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Development as Molecular Probes for Fundamental Biological Process Investigations

Molecular probes are essential tools for visualizing and understanding complex biological processes. Fluorescently tagged molecules can bind to specific targets like proteins or nucleic acids, allowing researchers to track their location and function within living cells.

Given the inherent fluorescence of some benzimidazole derivatives and their ability to interact with biopolymers, this compound represents a potential platform for designing novel molecular probes. researchgate.net By attaching this core structure to other functional groups or targeting moieties, it could be developed into a probe for investigating cellular pathways, enzyme activity, or the progression of diseases at a molecular level. The development of a fluorescent chemosensor from a benzimidazole derivative for detecting cyanide highlights the potential of this class of compounds to be adapted into probes for various biological analytes.

Emerging Research Frontiers for Highly Functionalized Benzimidazole Derivatives

The field of benzimidazole chemistry is continually expanding, with new research focusing on the synthesis and application of highly functionalized derivatives. nih.govnih.gov An emerging trend is the creation of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active structures, such as triazoles or other heterocyclic systems. nih.govnih.gov These hybrids can exhibit multi-target activity, which is a promising strategy for overcoming drug resistance in cancer and infectious diseases. nih.govnih.gov

Future research on this compound will likely involve its use as a building block to create more complex, highly functionalized molecules. This includes:

Microwave-assisted synthesis: This green chemistry approach can accelerate the production of novel derivatives in high yields. nih.govrsc.org

Multi-target drug design: Creating hybrids that can interact with multiple biological targets simultaneously to enhance therapeutic efficacy. nih.gov

Development of bioisosteres: Using the benzimidazole core as a structural mimic of natural nucleotides to design enzyme inhibitors and other targeted therapies. nih.gov

These advanced synthetic strategies will be crucial in unlocking the full potential of this compound and its derivatives in medicine, agriculture, and material science.

Q & A

Q. What are the established synthetic routes for 2-chloro-4-methoxy-1H-benzimidazole, and what reaction conditions optimize yield?

A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with electrophilic reagents. For example, potassium carbonate (K₂CO₃) can act as a base to deprotonate intermediates, while chlorinated or methoxylated benzyl halides introduce substituents . Purification often employs column chromatography or recrystallization. Optimal conditions (e.g., solvent polarity, temperature, and reaction time) depend on the reactivity of precursors; for instance, polar aprotic solvents like DMF may enhance nucleophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and aromatic carbons.

- IR Spectroscopy : Identifies functional groups (C-Cl stretch ~600–800 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

- ESI-MS : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

- UV-Vis : Detects π→π* transitions in the benzimidazole core (~250–300 nm) .

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.

- Implement local exhaust ventilation during synthesis.

- Label containers clearly and follow NIOSH Control Banding guidelines for hazardous chemicals .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction, refined using programs like SHELXL , provides precise bond lengths/angles and confirms substitution patterns. For example, methoxy group orientation and chloro-substituent placement can be validated against calculated torsion angles. Data collection requires high-resolution crystals (e.g., monoclinic P2₁/c symmetry) and careful refinement of thermal parameters .

Q. What strategies address contradictory spectral data in substituted benzimidazoles (e.g., unexpected NMR splitting or MS fragmentation)?

Contradictions may arise from:

- Polymorphism : Different crystal packing alters spectroscopic profiles.

- Solvent effects : Hydrogen bonding in polar solvents shifts NMR peaks.

- Tautomerism : Prototropic shifts in the benzimidazole ring (1H vs. 3H forms). Cross-validate with TGA/DTA (to rule out hydrate/solvate forms) and computational methods (DFT calculations for expected spectra) .

Q. How do electronic effects of substituents influence regioselectivity in benzimidazole synthesis?

Electron-withdrawing groups (e.g., -Cl) direct electrophilic attack to meta/para positions, while methoxy (-OCH₃) groups act as ortho/para directors. For example, in 2-chloro-4-methoxy derivatives, the chloro group deactivates the ring, favoring methoxy-directed cyclization. Kinetic vs. thermodynamic control in reaction pathways should be assessed via time-resolved NMR or DFT studies .

Q. What are the structure-activity relationships (SAR) of this compound in pharmacological contexts?

- The chloro group enhances lipophilicity, improving membrane permeability.

- Methoxy substituents can modulate hydrogen bonding with biological targets (e.g., kinase inhibitors).

- Comparative studies with analogs (e.g., 2-nitro or 4-fluoro derivatives) reveal potency trends in antimicrobial or anticancer assays .

Methodological Tables

Q. Table 1. Thermal Stability Analysis of this compound

| Technique | Observations | Implications | Reference |

|---|---|---|---|

| TGA | Decomposition onset at ~250°C | Stability under high-temperature conditions | |

| DTA | Endothermic peak at 180°C (melting) | Phase transitions during heating |

Q. Table 2. Crystallographic Data for a Related Benzimidazole Derivative

| Parameter | Value (Å/°) | Method/Software | Reference |

|---|---|---|---|

| Unit cell (a, b, c) | 7.9717, 16.4327, 14.3560 | X-ray diffraction (Bruker SMART CCD) | |

| Space group | P2₁/c | SHELXL refinement |

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.